

An In-depth Technical Guide to the Synthesis of Iomeprol Intermediate-1

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Compound of Interest

Compound Name: *Iomeprol intermediate-1*

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This technical guide provides a detailed overview of the key starting materials and synthetic routes for producing **Iomeprol intermediate-1**, identified as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. This crucial intermediate is a cornerstone in the synthesis of Iomeprol, a widely used non-ionic X-ray contrast agent. This document outlines two primary synthetic pathways, complete with detailed experimental protocols and a comparative analysis of the quantitative data available from patent literature.

Introduction to Iomeprol Intermediate-1

Iomeprol intermediate-1, with the chemical name 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is a tri-iodinated aromatic compound. Its synthesis is a critical step in the overall manufacturing process of Iomeprol. The efficiency and purity of this intermediate directly impact the quality and yield of the final active pharmaceutical ingredient (API). Two principal synthetic strategies have been identified for the preparation of this intermediate, each with distinct starting materials and reaction conditions.

Synthetic Pathways to Iomeprol Intermediate-1

There are two primary routes for the synthesis of **Iomeprol intermediate-1**:

- Amidation of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride: This classic approach involves the reaction of a pre-iodinated aromatic ring with 3-amino-1,2-

propanediol.

- Iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA): This route builds the diamide side chains first, followed by the iodination of the benzene ring.

Below are the detailed experimental protocols for each of these key synthetic routes.

Experimental Protocols

Route 1: Amidation of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride

This method starts with the conversion of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid to its more reactive dichloride derivative, which is then reacted with 3-amino-1,2-propanediol.

Step 1a: Synthesis of 5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride

A related precursor, 5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride, is synthesized from 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride. 100 g (0.168 mol) of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride is suspended in 500 g of glacial acetic acid at 60°C. To this suspension, 60 g (0.50 mol) of thionyl chloride is slowly added. The reaction is allowed to proceed for 3 hours. After cooling, the resulting precipitate is collected by filtration. The solid is washed first with acetic acid and then with water to yield the desired product.

Step 1b: Amidation with 1-amino-2,3-propanediol

In a separate vessel, 370.4 g (0.58 mol) of 5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride is dissolved in 741.0 g of dimethylacetamide (DMA). To this solution, 122.0 g (1.20 mol) of 100% (w/w) triethylamine is added. A solution of 109.32 g (1.2 mol) of 1-amino-2,3-propanediol in DMA is then added dropwise over two hours at a temperature of 0°C. The reaction is maintained at 25°C for 7 hours to ensure completion. The precipitated triethylamine hydrochloride is removed by filtration. The DMA is then distilled off under vacuum (12 mmHg) at 92°C to yield the crude product, which would be a protected form of the target intermediate.

Route 2: Iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA)

This synthetic route involves the initial synthesis of the non-iodinated precursor, 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA), followed by an iodination step.

Step 2: Iodination of ABA

In an industrial-scale synthesis, 754 kg (2.07 kmol) of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride is dissolved in 2430 L of water at ambient temperature. The pH of the solution is adjusted to approximately 3 using a 50% (w/w) aqueous sodium hydroxide solution. The tri-iodination is carried out by adding a total of 6.37 kmol of iodine chloride in four portions, while maintaining the reaction temperature between 65-80°C. Before each addition of iodine chloride, the pH is readjusted to 2-3 with aqueous sodium hydroxide. Any excess iodine chloride is subsequently quenched by the addition of 15-20 kg (0.08-0.10 kmol) of sodium bisulphite. The pH is then adjusted to 4-6 with aqueous sodium hydroxide. For decolorization, 10 kg (0.06 kmol) of sodium dithionite is added to the process solution.[1]

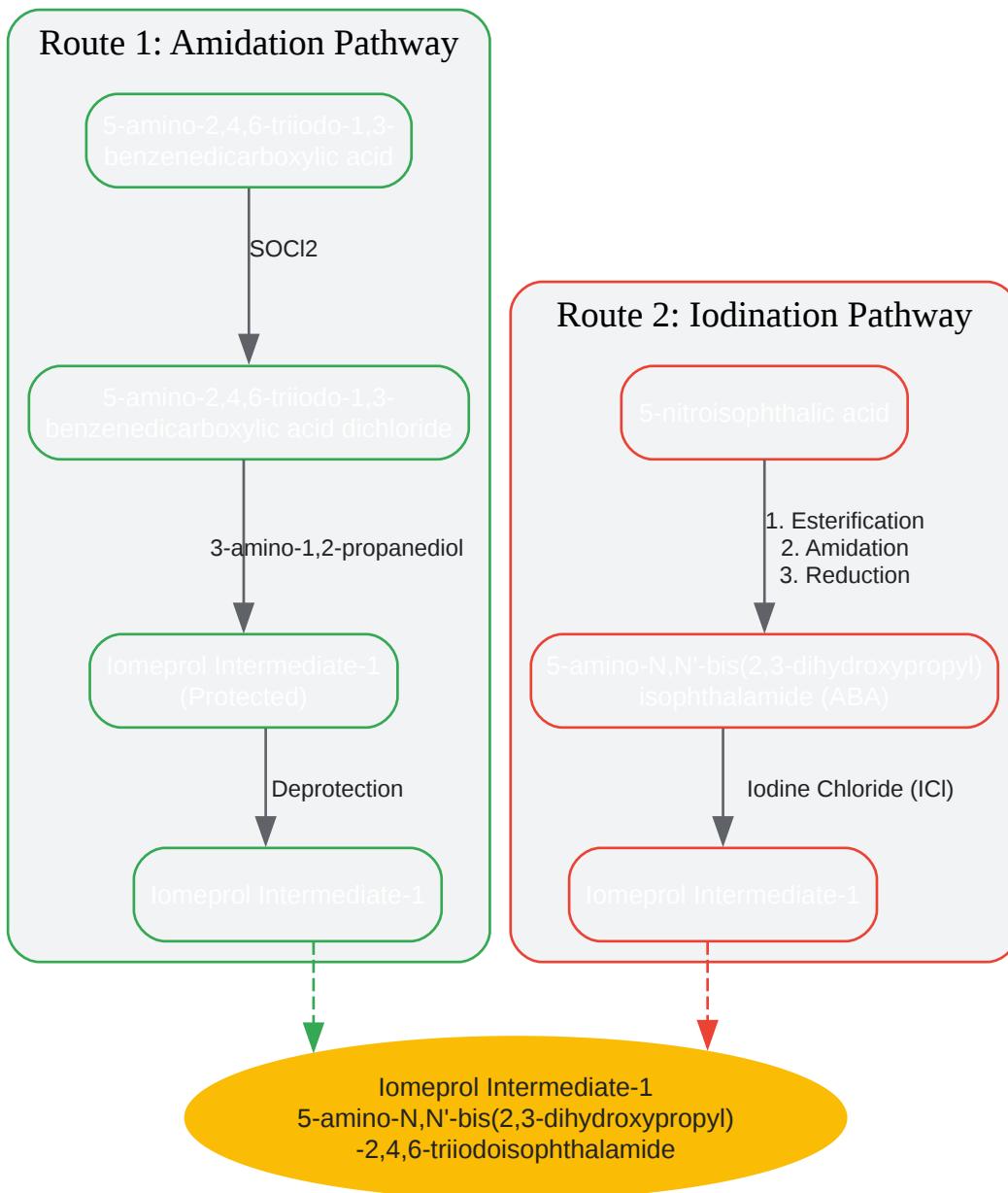
Quantitative Data Summary

The following table summarizes the quantitative data extracted from the described synthetic protocols for **Iomeprol intermediate-1**.

Parameter	Route 1 (Amidation)	Route 2 (Iodination)
Starting Material	5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride	5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride (ABA)
Key Reagent	1-amino-2,3-propanediol	Iodine chloride
Solvent	Dimethylacetamide (DMA)	Water
Reaction Temperature	0°C to 25°C	65°C to 80°C
Reaction Time	7 hours	Not specified
pH	Not specified	2 to 3
Yield	Not explicitly stated for the final intermediate	73-81% (crude), 66-71% (purified)[2]

Logical Workflow for the Synthesis of Iomeprol Intermediate-1

The following diagram illustrates the logical workflow for the two primary synthetic routes leading to **Iomeprol intermediate-1**.



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*Synthetic Routes to **Iomeprol Intermediate-1**.*

This guide has detailed the primary synthetic pathways for **Iomeprol intermediate-1**, providing both qualitative and quantitative insights into the manufacturing processes. The choice of a particular synthetic route in an industrial setting would likely depend on factors such as the

availability and cost of starting materials, reaction efficiency, and the ease of purification. For researchers and drug development professionals, understanding these synthetic strategies is crucial for process optimization and the development of new, more efficient methods for the production of Iomeprol and other related contrast agents.

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